4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine
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Overview
Description
4-N-[(E)-1-azabicyclo[222]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound that features a triazine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The subsequent steps involve the introduction of the azabicyclo[2.2.2]octane moiety and other substituents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine core or other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, alcohols, and thiols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A strong nucleophilic reagent used in various organic transformations.
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: Used in the synthesis of piperazine derivatives.
N-Propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride: Utilized as a nanocatalyst for the synthesis of heterocyclic compounds.
Uniqueness
4-N-[(E)-1-azabicyclo[222]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H30N8 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H30N8/c1-3-7-17(8-4-1)23-20-25-21(24-18-9-5-2-6-10-18)27-22(26-20)29-28-19-15-30-13-11-16(19)12-14-30/h1,3-4,7-8,16,18H,2,5-6,9-15H2,(H3,23,24,25,26,27,29)/b28-19- |
InChI Key |
OSGYXPMNRHRJBR-USHMODERSA-N |
Isomeric SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C\4/CN5CCC4CC5 |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=C4CN5CCC4CC5 |
Origin of Product |
United States |
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